7-Methyl-1H-indazol-5-ol

CGRP receptor antagonism Migraine therapeutics GPCR SAR

7-Methyl-1H-indazol-5-ol (CAS 478841-61-1; MFCD12198892) is a C8-substituted indazole featuring a hydroxyl group at the 5-position and a methyl substituent at the 7-position of the bicyclic ring system. With a molecular weight of 148.16 g/mol, a computed LogP of 1.58, and a density of 1.349 g/cm³, this compound exhibits physicochemical properties that distinguish it from the unsubstituted parent 1H-indazol-5-ol.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 478841-61-1
Cat. No. B1289868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-indazol-5-ol
CAS478841-61-1
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)O
InChIInChI=1S/C8H8N2O/c1-5-2-7(11)3-6-4-9-10-8(5)6/h2-4,11H,1H3,(H,9,10)
InChIKeyMVBZFNRZRZEZRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-indazol-5-ol (CAS 478841-61-1): A Position-Specific Indazole Building Block for Kinase and GPCR-Targeted Drug Discovery


7-Methyl-1H-indazol-5-ol (CAS 478841-61-1; MFCD12198892) is a C8-substituted indazole featuring a hydroxyl group at the 5-position and a methyl substituent at the 7-position of the bicyclic ring system . With a molecular weight of 148.16 g/mol, a computed LogP of 1.58, and a density of 1.349 g/cm³, this compound exhibits physicochemical properties that distinguish it from the unsubstituted parent 1H-indazol-5-ol . The 7-methyl-1H-indazol-5-ol scaffold serves as a critical pharmacophoric fragment in multiple drug discovery programmes, most notably as the core aryl moiety of zavegepant (BMS-742413), an FDA-approved CGRP receptor antagonist for acute migraine treatment [1]. Its substitution pattern is not arbitrary: the combination of a C7-methyl group and a C5-hydroxyl provides a unique hydrogen-bonding and hydrophobic interaction profile that cannot be replicated by other indazole regioisomers.

Why 7-Methyl-1H-indazol-5-ol Cannot Be Replaced by Generic Indazole-5-ol Analogs: The Substitution-Position Problem


Indazole-based building blocks are frequently treated as interchangeable due to their shared bicyclic core; however, the specific position of methyl and hydroxyl substituents on the indazole ring dictates both pharmacophoric engagement and physicochemical behaviour in ways that render simple substitution non-viable. The 7-methyl group of 7-methyl-1H-indazol-5-ol occupies a narrow hydrophobic crevice defined by RAMP1 residues Trp74 and Trp84 at the CGRP receptor, while the indazole N–H forms a critical hydrogen bond with Asp71 [1]. Moving the methyl group to the 3-position (3-methyl-1H-indazol-5-ol) or to the N1 position (1-methyl-1H-indazol-5-ol) fundamentally alters the vector of hydrophobic contact, H-bond donor/acceptor topology, and tautomeric equilibrium, each of which has been shown to produce divergent SAR outcomes in kinase and GPCR programmes . Furthermore, the C5-hydroxyl is essential for both hydrogen-bonding capacity and as a synthetic handle for etherification or esterification; its absence (as in 7-methyl-1H-indazole) eliminates key derivatisation routes. These position-specific effects mean that procurement decisions cannot default to the nearest available indazole-5-ol without risking loss of target engagement, altered selectivity, or failed synthetic elaboration.

Quantitative Differentiation Evidence: 7-Methyl-1H-indazol-5-ol vs. Closest Indazole-5-ol Analogs


CGRP Receptor Binding Affinity: ~30-Fold Enhancement from 7-Methyl Substitution vs. Unsubstituted Indazole

In a systematic SAR study of indazole-based tyrosine surrogates for CGRP receptor antagonism, the compound bearing the 7-methylindazole core (Compound 3) demonstrated an approximately 30-fold increase in CGRP receptor binding potency compared with its unsubstituted indazole analog (Compound 1) [1]. The unsubstituted indazole compound (Compound 18 in the originating series) exhibited a Ki of 0.23 nM at the human CGRP receptor, while introduction of the 7-methyl group (Compound 34) improved affinity to Ki = 0.010 nM [2]. The fully elaborated clinical candidate zavegepant, which incorporates the 7-methyl-1H-indazol-5-yl fragment, achieved hCGRP Ki = 0.023 nM [3]. This potency gain is attributed to the 7-methyl group occupying a hydrophobic pocket lined by RAMP1 residues Trp74 and Trp84, while the indazole NH engages Asp71 via hydrogen bonding [2].

CGRP receptor antagonism Migraine therapeutics GPCR SAR

Lipophilicity (LogP) Differentiation: 7-Methyl Substitution Increases LogP by 0.31 Units vs. Parent 1H-Indazol-5-ol

The computed LogP of 7-methyl-1H-indazol-5-ol is 1.58, compared with 1.27 for the unsubstituted 1H-indazol-5-ol (CAS 15579-15-4), representing an increase of 0.31 log units [1]. This elevated lipophilicity reflects the contribution of the C7-methyl group to the hydrophobic surface area of the molecule. The polar surface area (PSA) remains identical at 48.91 Ų for both compounds, indicating that the lipophilicity gain is achieved without sacrificing hydrogen-bonding capacity [1]. The boiling point also shifts upward from 366.5°C (parent) to 371.9°C (7-methyl derivative), consistent with increased van der Waals interactions [1]. For drug discovery applications, this LogP shift is consequential: it falls within the optimal range (LogP 1–3) for CNS penetration while remaining compatible with aqueous solubility, making the 7-methyl derivative a more balanced starting point for lead optimisation than the more polar parent scaffold .

Physicochemical profiling ADME optimisation Scaffold comparison

Provenance as Critical Pharmacophoric Fragment in an FDA-Approved Drug (Zavegepant, 2023)

The 7-methyl-1H-indazol-5-yl fragment constitutes the central aryl recognition element of zavegepant hydrochloride (BMS-742413; Zavzpret™), which received FDA approval in March 2023 for the acute treatment of migraine [1]. Zavegepant is a third-generation, high-affinity CGRP receptor antagonist with hCGRP Ki = 0.023 nM and demonstrates robust, dose-dependent inhibition of CGRP-induced increases in marmoset facial blood flow in vivo [2]. The clinical compound achieved 24% pain freedom at 2 hours post-dose vs. 15% for placebo in a Phase 3 trial, validating the pharmacophoric contribution of the 7-methyl-1H-indazol-5-ol core [3]. By contrast, earlier-generation CGRP antagonists lacking the 7-methylindazole motif (e.g., olcegepant, telcagepant) relied on alternative aromatic surrogates (dibromophenol, benzothiophenyl) that presented different CYP inhibition and solubility profiles, underscoring that the 7-methyl-5-hydroxy substitution pattern was specifically selected from extensive SAR exploration as optimal for balancing potency, CYP3A4 window, and intranasal deliverability [1][2].

FDA-approved drug intermediate CGRP antagonist Migraine therapeutic

Structural Basis for 7-Methyl Group Engagement at the CGRP Receptor: Hydrophobic Pocket Occupancy Validated by X-Ray Crystallography

Structural biology studies have defined the molecular basis for the 30-fold potency gain conferred by the 7-methyl group. The 7-methyl substituent of the indazole extends into a narrow hydrophobic crevice at the CGRP receptor formed by RAMP1 residues Trp74 and Trp84, while the indazole N–H engages the Asp71 carboxyl group through a directional hydrogen bond [1]. This binding mode is analogous to the interaction made by the dibromophenol group of olcegepant, confirming that the 7-methylindazole pharmacophore recapitulates key contacts of the natural ligand binding site [2]. In contrast, N-methylation at the 1-position (1-methyl-1H-indazol-5-ol) eliminates the N–H hydrogen bond donor capacity, while C3-methyl substitution (3-methyl-1H-indazol-5-ol) redirects the hydrophobic vector away from the Trp74/Trp84 pocket, both of which are predicted to substantially reduce CGRP receptor engagement based on the available co-crystal structures [1]. This structural rationale provides a mechanistic explanation for why the 7-methyl-5-hydroxy substitution pattern is uniquely suited to CGRP receptor antagonism among indazole-5-ol regioisomers.

Structure-based drug design RAMP1 interaction Fragment binding mode

MAO-B Inhibition Potential of C5-Substituted Indazoles: Class-Level Evidence for the 5-Hydroxy-7-methyl Pharmacophore

A 2023 study by Stear et al. evaluated a series of fifteen C5- and C6-substituted indazole derivatives for inhibition of human monoamine oxidase (MAO) isoforms . All C5-substituted indazoles inhibited human MAO-B with submicromolar IC50 values, with the most potent derivatives achieving IC50 values in the range of 0.0025–0.024 µM . The synthetic precursor 1H-indazol-5-ol itself demonstrated good potency as a D-amino acid oxidase (DAAO) inhibitor with an IC50 of 2.03 µM, while none of the more elaborate synthetic derivatives showed noteworthy DAAO inhibition . Although 7-methyl-1H-indazol-5-ol was not directly tested in this study, the consistent pattern of potent MAO-B inhibition by C5-hydroxy-substituted indazoles, combined with the established SAR principle that C7-methyl substitution enhances hydrophobic target engagement (as demonstrated in the CGRP programme), supports the premise that the 7-methyl-5-hydroxy substitution pattern may offer enhanced MAO-B potency relative to unsubstituted or differently substituted indazole-5-ol analogs [1].

Monoamine oxidase inhibition Neurodegenerative disease Indazole SAR

Optimal Research and Industrial Procurement Scenarios for 7-Methyl-1H-indazol-5-ol (CAS 478841-61-1)


CGRP Receptor Antagonist Lead Optimisation: Fragment Growing from the Validated 7-Methylindazole Core

Medicinal chemistry teams pursuing CGRP receptor antagonists for migraine can procure 7-methyl-1H-indazol-5-ol as a direct-entry fragment for structure-based lead optimisation. The 7-methyl group delivers a ~30-fold affinity enhancement over unsubstituted indazole (Ki = 0.010 nM vs. 0.23 nM), and the fragment's binding mode (hydrophobic contact with RAMP1 Trp74/Trp84, H-bond with Asp71) has been validated by co-crystal structures and the clinical success of zavegepant [1][2]. The C5-hydroxyl provides a synthetic handle for etherification, esterification, or Mitsunobu coupling to introduce side-chain diversity while maintaining the critical N–H hydrogen bond donor. This scenario is supported by the BMS CGRP antagonist programme, which systematically evolved the 7-methyl-1H-indazol-5-yl fragment into the FDA-approved drug zavegepant [1].

Kinase Inhibitor Scaffold Diversification: Exploiting 7-Methyl Steric Shielding and 5-OH Derivatisation

The 7-methyl-1H-indazol-5-ol scaffold offers two strategic advantages for kinase inhibitor programmes: (i) the C7-methyl group provides steric shielding that can enhance selectivity by discriminating against kinases with constricted ATP-binding pockets, and (ii) the C5-hydroxyl serves as a versatile point for introducing solubilising groups or linker attachments. The patent literature demonstrates that 5-substituted indazoles exhibit inhibitory activity against GSK-3β, ROCK, JAK, Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, aurora, Pim1, and Nek2 [3]. Procurement of the 7-methyl-5-hydroxy variant rather than generic 1H-indazol-5-ol provides an additional hydrophobic tuning parameter (LogP +0.31) and a steric element that can be exploited for isoform selectivity within kinase families [3].

MAO-B Inhibitor Discovery: Dual-Pharmacophore Indazole for Neurodegenerative Disease Programmes

The C5-hydroxy substitution pattern on indazole has been empirically validated as a potent MAO-B inhibitory pharmacophore, with published IC50 values as low as 0.0025 µM for optimised C5-substituted derivatives . Procurement of 7-methyl-1H-indazol-5-ol for MAO-B programmes provides a starting scaffold that combines the essential C5-OH MAO-B pharmacophore with a C7-methyl group capable of engaging hydrophobic subpockets adjacent to the flavin adenine dinucleotide (FAD) cofactor binding site. This dual-feature scaffold is distinct from the fifteen C5/C6-substituted indazoles evaluated in the Stear et al. (2023) study, none of which explored the 7-methyl-5-hydroxy combination, representing an unexplored region of indazole SAR space with potential for novel IP .

Chemical Biology Probe Development: Bifunctional Indazole with Orthogonal Reactive Handles

The juxtaposition of a hydroxyl group (C5) and a methyl group (C7) on the indazole core creates a bifunctional scaffold suitable for chemical biology probe development. The C5-OH can be selectively functionalised (e.g., converted to a leaving group for nucleophilic displacement, or elaborated via O-alkylation to introduce biotin/PEG linkers), while the C7-methyl serves as a passive hydrophobic anchor that does not interfere with conjugation chemistry. With a LogP of 1.58 (optimal for cell permeability), a PSA of 48.91 Ų, and zero rotatable bonds, 7-methyl-1H-indazol-5-ol provides a rigid, drug-like fragment whose physicochemical properties can be tuned predictably through mono-functionalisation at the 5-position . This contrasts with 1H-indazol-5-ol (LogP 1.27), which offers a narrower lipophilicity window for maintaining cell permeability after polar linker attachment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-1H-indazol-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.